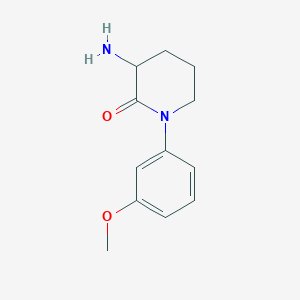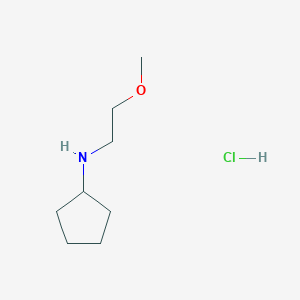
N-(2-methoxyethyl)cyclopentanamine hydrochloride
Übersicht
Beschreibung
N-(2-methoxyethyl)cyclopentanamine hydrochloride, also known as MECP, is an organic compound that is commonly used in various scientific experiments. It is a cyclic amine with a hydrochloride salt that is used as a building block for other compounds. The compound has a CAS Number of 1235440-39-7 and a molecular weight of 179.69 .
Molecular Structure Analysis
The molecular formula of N-(2-methoxyethyl)cyclopentanamine hydrochloride is C8H18ClNO . The average mass is 179.688 Da and the monoisotopic mass is 179.107697 Da .Physical And Chemical Properties Analysis
N-(2-methoxyethyl)cyclopentanamine hydrochloride is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
PET Tracer for NR2B Subunit-Containing NMDA Receptors
- (Christiaans et al., 2014) developed a positron emission tomography (PET) ligand for the NR2B binding site of the NMDA receptor. The ligand, N-((5-(4-fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine, showed potential for in vivo assessment of NMDA receptor bioavailability, crucial in learning, memory, and neurodegenerative disorders like Alzheimer's disease.
Analytical Profiles for Research Chemicals
- (De Paoli et al., 2013) characterized psychoactive arylcyclohexylamines, including N-ethyl-1-(3-methoxyphenyl)cyclohexanamine, through various analytical methods. These compounds are advertised as "research chemicals," indicating their relevance in analytical and forensic toxicology.
Peripheral Dopamine Blocking Agent
- (Jarboe et al., 1978) synthesized 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, which acts as an effective antagonist to dopamine's low-dose hypotensive effect. This suggests its potential application in dopamine-related physiological studies.
Antidepressant Biochemical Profile
- The compound Wy-45,030, closely related to N-(2-methoxyethyl)cyclopentanamine hydrochloride, was examined by (Muth et al., 1986) for its neurochemical profile. It was found to have antidepressant activity, indicating similar compounds' potential in psychiatric research.
Metabolism Studies of Psychoactive Substances
- (Meyer et al., 2018) focused on the metabolism of psychoactive tryptamines in urine. Such studies are crucial for understanding the pharmacokinetics of N-(2-methoxyethyl)cyclopentanamine hydrochloride and similar compounds.
Synthesis of Constrained Neurotransmitter Analogues
- (Faler & Joullié, 2007) used a cyclopropanation reaction to synthesize phenylcyclopropylamines, which inhibit monoamine oxidase and mimic hallucinogens. The study highlights the synthetic versatility of cyclopentanamine derivatives for neurotransmitter research.
Syntheses and Analytical Characterizations
- A study by (Wallach et al., 2016) provided detailed analytical characterizations of N-alkyl-arylcyclohexylamines, a class including N-(2-methoxyethyl)cyclopentanamine. These compounds, as research chemicals, are significant in forensic and legislative contexts.
Designer Drug Metabolism and Toxicological Detectability
- (Meyer et al., 2013) conducted a study on methoxetamine, a ketamine analog, to understand its metabolic pathways. This research is relevant for compounds like N-(2-methoxyethyl)cyclopentanamine, highlighting the importance of metabolic studies in drug safety.
Eutectic Systems for Stabilizing Energetic Materials
- (Chelouche et al., 2019) explored eutectic mixtures involving N-(2-methoxyethyl)-p-nitroaniline for stabilizing energetic materials. The study shows the potential of cyclopentanamine derivatives in material science.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)cyclopentanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-7-6-9-8-4-2-3-5-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZIFJVOWPZPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)cyclopentanamine hydrochloride | |
CAS RN |
1235440-39-7 | |
| Record name | Cyclopentanamine, N-(2-methoxyethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-methoxyethyl)cyclopentanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



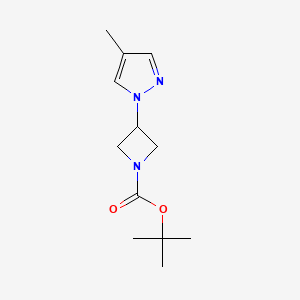

![2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride](/img/structure/B1373590.png)
![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride](/img/structure/B1373591.png)

![1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1373597.png)
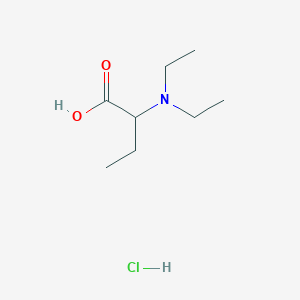


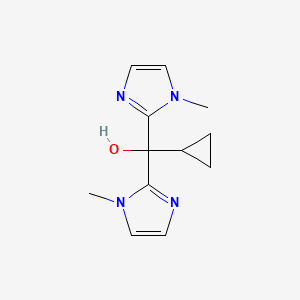

![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1373608.png)

